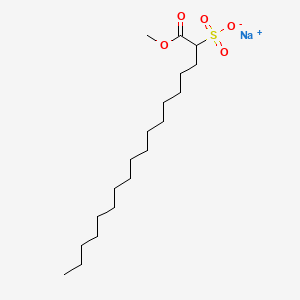
5,5'-Methylenebis(2-aminophenol)
Overview
Description
5,5’-Methylenebis(2-aminophenol) is a chemical compound with the molecular formula C13H14N2O2 . It contains a total of 31 atoms; 14 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .
Synthesis Analysis
The synthesis of 5,5’-Methylenebis(2-aminophenol) involves polycondensation of the diacid chloride of 2-(4-carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid and diamines . Another study describes a novel approach to the synthesis of 5,5’-Methylenebis(2-aminophenol) using a sonochemical technique .Molecular Structure Analysis
The molecular structure of 5,5’-Methylenebis(2-aminophenol) is based on the molecular formula indicating the numbers of each type of atom in a molecule without structural information . The structure of the diamines was confirmed by IR (KBr) and 1 H NMR (DMSO-d6) spectroscopy .Chemical Reactions Analysis
5,5’-Methylenebis(2-aminophenol) is used in the synthesis of structurally related poly(amido-o-hydroxy amides) with tetramethylsiloxane and heteroaromatic (benzoxazole and benzotriazole) fragments incorporated in the second amine component or formed by polyheterocyclization of the corresponding prepolymers .Scientific Research Applications
Crystal and Molecular Structures
- Synthesis and Structure Analysis : 5,5'-Methylenebis(2-aminophenol) and related bisphenols are used in the synthesis of various complex structures. For instance, their use in the synthesis of bisphenols and the study of their crystal and molecular structures has been highlighted (Ferguson, McCrindle, & Mcalees, 1989).
Supramolecular Chemistry
- Influence on Supramolecular Synthons : This compound plays a significant role in the crystal structures and packing features of a family of aminophenols, influencing major supramolecular synthons based on hydrogen bonding (Vangala et al., 2003).
Anticancer Research
- Cytotoxicity and Anticancer Potential : Derivatives of 5,5'-Methylenebis(2-aminophenol) have been studied for their cytotoxicity and potential use as anticancer agents. This includes research on methylenebis(phosphonate) analogs and their effects on human cancer cell lines (Yalowitz et al., 2002).
Enzyme Inhibition
- Carbonic Anhydrase Inhibition : Compounds including 5,5'-Methylenebis(2-aminophenol) have shown promise as inhibitors of human carbonic anhydrase isozymes, which are valuable for treating various disorders (Balaydın et al., 2012).
Antioxidant Activity
- Role in Antioxidant Activity : Studies have explored the antioxidant activity of compounds like 2,2'-methylenebis(6-tert-butyl-4-methylphenol), closely related to 5,5'-Methylenebis(2-aminophenol), highlighting the role of intramolecular hydrogen bonding in their effectiveness (Amorati et al., 2003).
Microelectronics
- Use in Heat-Resistant Materials : This compound is utilized in synthesizing heat-resistant materials for microelectronics, highlighting its potential in creating advanced materials for technological applications (Mukhin et al., 2020; Strelina et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for 5,5’-Methylenebis(2-aminophenol) are not mentioned in the search results, it’s worth noting that the development of new polymeric membranes of a complex morphology remains an urgent task . This suggests potential future research directions in the field of polymer science and engineering.
properties
IUPAC Name |
2-amino-5-[(4-amino-3-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-10-3-1-8(6-12(10)16)5-9-2-4-11(15)13(17)7-9/h1-4,6-7,16-17H,5,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYNJDVUURMJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176950 | |
| Record name | 3,3'-Dihydroxy-4,4'-diaminodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Methylenebis(2-aminophenol) | |
CAS RN |
22428-30-4 | |
| Record name | 3,3'-Dihydroxy-4,4'-diaminodiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022428304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Dihydroxy-4,4'-diaminodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine](/img/structure/B1607394.png)


![4-Hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1607399.png)
![3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1607400.png)



